molecular formula C17H12F3NO4S B610325 Belzutifan CAS No. 1672668-24-4

Belzutifan

Cat. No.: B610325
CAS No.: 1672668-24-4
M. Wt: 383.3 g/mol
InChI Key: LOMMPXLFBTZENJ-ZACQAIPSSA-N
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Description

Belzutifan, sold under the brand name Welireg, is an anti-cancer medication used primarily for the treatment of von Hippel-Lindau disease-associated renal cell carcinoma. It is an inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in oxygen sensing and regulation of genes associated with cancer growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of belzutifan involves several key steps, including bromination, hydrogenation, and fluorination. The process begins with the bromination of a precursor compound, followed by asymmetric hydrogenation to introduce chirality.

Industrial Production Methods: Industrial production of this compound has been optimized to enhance yield and reduce environmental impact. The commercial route involves a sequence of telescoped reactions, including lactone opening, nucleophilic aromatic substitution, chlorination, and Friedel-Crafts reactions. A continuous flow photochemical bromination process has been developed to increase productivity and ensure scalability .

Chemical Reactions Analysis

Types of Reactions: Belzutifan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is this compound itself, with high purity and yield achieved through optimized reaction conditions .

Scientific Research Applications

Belzutifan has a wide range of scientific research applications, including:

Mechanism of Action

Belzutifan exerts its effects by inhibiting hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α is a transcription factor that regulates genes involved in oxygen sensing and cellular adaptation to hypoxia. By binding to HIF-2α, this compound prevents its interaction with HIF-1β, thereby inhibiting the transcription of genes that promote tumor growth and survival .

Comparison with Similar Compounds

Belzutifan is unique among hypoxia-inducible factor inhibitors due to its high specificity for HIF-2α. Similar compounds include:

This compound’s specificity for HIF-2α and its favorable pharmacokinetic profile make it a valuable therapeutic agent in the treatment of von Hippel-Lindau disease-associated tumors .

Properties

IUPAC Name

3-[[(1S,2S,3R)-2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3/t15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMPXLFBTZENJ-ZACQAIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H]([C@@H]([C@@H](C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334517
Record name Belzutifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Belzutifan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor which aids in oxygen sensing by regulating genes that promote adaptation to hypoxia. In healthy patients, when oxygen levels are normal, HIF-2α is broken down via ubiquitin-proteasomal degradation by von-Hippel Lindau (VHL) proteins. In the presence of hypoxia, HIF-2α translocates into cell nuclei and forms a transcriptional complex with hypoxia-inducible factor 1β (HIF-1β) - this complex then induces the expression of downstream genes associated with cellular proliferation and angiogenesis. Patients with von-Hippel Lindau (VHL) disease lack functional VHL proteins, leading to an accumulation of HIF-2α, and this accumulation is what drives the growth of VHL-associated tumors. Belzutifan is an inhibitor of HIF-2α that prevents its complexation with HIF-1β in conditions of hypoxia or impaired VHL protein function, thereby reducing the expression of HIF-2α target genes and slowing/stopping the growth of VHL-associated tumors.
Record name Belzutifan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1672668-24-4
Record name Belzutifan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672668244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belzutifan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belzutifan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BELZUTIFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K28NB895L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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